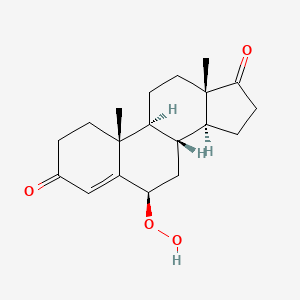

6-Hydroperoxyandrost-4-ene-3,17-dione

Description

Structure

3D Structure

Properties

CAS No. |

65179-39-7 |

|---|---|

Molecular Formula |

C19H26O4 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-hydroperoxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O4/c1-18-7-5-11(20)9-15(18)16(23-22)10-12-13-3-4-17(21)19(13,2)8-6-14(12)18/h9,12-14,16,22H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1 |

InChI Key |

FBOCNWNFNUYGLD-DQXCSHPPSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)OO |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)OO |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)OO |

Synonyms |

6 beta-hydroperoxyandrostenedione 6-HPOA 6-hydroperoxyandrost-4-ene-3,17-dione |

Origin of Product |

United States |

Advanced Methodologies for Synthesis and Derivatization

Chemoenzymatic and Chemical Synthesis Approaches for 6-Hydroperoxyandrost-4-ene-3,17-dione

The targeted synthesis of this compound requires precise control over reactivity and stereoselectivity. Both chemical and chemoenzymatic strategies are being developed to achieve this, starting from readily available steroid precursors.

Stereoselective Hydroperoxidation Strategies

The introduction of a hydroperoxy group at the allylic C6 position of the androst-4-ene-3,17-dione molecule is a synthetic challenge. One of the most promising methods for this transformation is the Schenck ene reaction , which involves the use of singlet oxygen (¹O₂). wikipedia.orgwikipedia.org This reaction proceeds through a concerted mechanism where singlet oxygen reacts with the alkene, leading to the formation of an allylic hydroperoxide with a shifted double bond. wikipedia.org

In the context of androst-4-ene-3,17-dione, the Δ⁴ double bond is the target for this reaction. The regioselectivity of the Schenck ene reaction on cyclic enones is influenced by steric and electronic factors. uoc.grmetu.edu.trmetu.edu.tr For a Δ⁴-3-keto steroid, attack of singlet oxygen can potentially occur from either the α or β face of the steroid nucleus, leading to the corresponding 6α- or 6β-hydroperoxy diastereomers. The stereochemical outcome is often dictated by the steric hindrance posed by the angular methyl groups at C10 and C13.

The generation of singlet oxygen for these reactions is typically achieved through photosensitization, using dyes like rose bengal or methylene (B1212753) blue in the presence of light and oxygen. wikipedia.org The choice of solvent and photosensitizer can influence the reaction efficiency and selectivity.

Precursor-Based Synthetic Routes from Androst-4-ene-3,17-dione

Androst-4-ene-3,17-dione (AD) serves as the primary precursor for the synthesis of its 6-hydroperoxy derivative. nih.govlgcstandards.com The synthesis commences with the photooxidation of AD. The reaction is typically carried out in a suitable organic solvent, such as pyridine (B92270) or methanol (B129727), with a photosensitizer. The reaction mixture is irradiated with a suitable light source while oxygen is bubbled through the solution. This in-situ generation of singlet oxygen allows for the direct conversion of AD to this compound. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

It is important to note that the reaction can yield a mixture of products, including the desired 6-hydroperoxy derivative and potentially other oxidized species. Therefore, purification of the crude product is essential, often employing chromatographic techniques to isolate the target compound.

Derivatization for Enhanced Research Utility and Stability

Allylic hydroperoxides are known to be thermally and photolytically unstable, which can limit their utility in research. acs.org To address this, derivatization strategies are employed to convert the hydroperoxy group into a more stable functionality.

One common approach is the reduction of the hydroperoxide to the corresponding alcohol (6-hydroxyandrost-4-ene-3,17-dione). This can be achieved using mild reducing agents such as triphenylphosphine (B44618) or sodium sulfite. The resulting hydroxylated steroid is significantly more stable.

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase volatility and thermal stability. nih.govtheses.cznih.gov Silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of MSTFA and trimethylsilylimidazole (TSIM), are commonly used to convert the hydroperoxy group into a trimethylsilyl (B98337) (TMS) ether derivative. nih.govnih.govmdpi.com This not only improves the chromatographic behavior but also provides characteristic mass spectra that aid in structural elucidation. nih.gov

The stability of organic hydroperoxides can also be enhanced by storing them in dilute solutions, often with the addition of radical scavengers like butylated hydroxytoluene (BHT). acs.org For synthetic applications where the hydroperoxy group needs to be preserved, protection strategies can be employed, such as the formation of a perketal. acs.org

Microbial Biotransformation for Hydroperoxylated Androstenediones

Microbial biotransformation offers an alternative, often highly selective, route for the functionalization of steroids. The use of whole-cell systems or isolated enzymes can provide a greener and more efficient way to produce specific steroid derivatives.

Identification and Characterization of Oxidizing Microorganisms

Several fungal species are well-known for their ability to hydroxylate the steroid nucleus at various positions. Among these, species from the genera Aspergillus and Rhizopus are particularly notable. researchgate.netmdpi.com For instance, Aspergillus ochraceus has been extensively studied for its capacity to perform 11α-hydroxylation of progesterone (B1679170) and other steroids. wikipedia.orgmdpi.comnih.govnih.gov Similarly, Rhizopus arrhizus is known to hydroxylate steroids at the C6β and C11α positions. researchgate.net

While these microorganisms are primarily recognized for hydroxylation, the enzymatic machinery involved, often cytochrome P450 monooxygenases, proceeds via an oxygen activation mechanism that could potentially lead to the formation of a hydroperoxy intermediate. Furthermore, some fungi possess lipoxygenases (LOXs), enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. researchgate.netnih.govnih.govnih.govnih.gov It is plausible that these enzymes could also act on steroid substrates with appropriate structural features, leading to the formation of hydroperoxylated products. Research into fungal lipoxygenases has identified distinct classes of these enzymes, and their substrate specificity is an active area of investigation. researchgate.net

The table below summarizes some microorganisms with documented steroid-oxidizing capabilities.

| Microorganism | Known Steroid Transformation | Potential for Hydroperoxidation |

| Aspergillus ochraceus | 11α-hydroxylation | Potential intermediate in P450 cycle |

| Rhizopus arrhizus | 6β- and 11α-hydroxylation | Potential intermediate in P450 cycle |

| Trichoderma atroviride | Contains lipoxygenase (Lox1) | Potential for direct hydroperoxidation |

Optimization of Bioconversion Pathways for this compound

The optimization of microbial biotransformation processes is crucial for achieving high yields and purity of the desired product. Key parameters that can be manipulated include the choice of microbial strain, culture medium composition, pH, temperature, aeration, and substrate feeding strategy. nih.govnih.govresearchgate.netmdpi.com

For the production of this compound, a critical step would be to identify a microorganism that either produces this compound as a stable metabolite or as a transient intermediate that can be trapped. If a suitable microorganism is identified, process optimization would involve:

Medium Engineering: Modifying the carbon and nitrogen sources, as well as the inclusion of inducers, can enhance the expression of the required oxidative enzymes.

Process Parameters: Fine-tuning of pH, temperature, and agitation/aeration rates is essential to maintain optimal enzyme activity and cell viability.

Substrate and Product Management: Due to the potential toxicity of the hydroperoxide product to the microbial cells, strategies such as in-situ product removal (ISPR) using resins or solvent extraction could be employed to improve yields.

Genetic Engineering: Modern genetic tools can be used to overexpress the enzymes responsible for hydroperoxidation or to knock out competing pathways that lead to undesired byproducts.

The following table outlines key parameters for optimizing a hypothetical bioconversion process.

| Parameter | Objective | Example Strategies |

| Microbial Strain | High hydroperoxidase activity | Screening of natural isolates, genetic modification |

| Culture Medium | Enhance enzyme expression and cell growth | Optimization of C/N ratio, addition of enzyme inducers |

| pH and Temperature | Maintain optimal enzyme function | Buffering of the medium, controlled fermentation |

| Aeration | Provide sufficient oxygen for the oxidative reaction | Optimization of agitation and airflow rates |

| Substrate Addition | Avoid substrate inhibition and ensure availability | Fed-batch or continuous feeding strategies |

| Product Recovery | Prevent product degradation and toxicity | In-situ product removal, extraction |

Genetic Engineering of Microbial Strains for Specific Hydroxylation (e.g., at C-6 position)

The targeted introduction of a hydroperoxy group onto the steroid nucleus at the C-6 position via microbial transformation is a sophisticated objective that relies heavily on the precise control of enzymatic reactions. The primary catalysts for such reactions are cytochrome P450 monooxygenases (CYPs), a diverse superfamily of heme-containing enzymes capable of catalyzing a wide array of oxidative reactions, including hydroxylation. nih.gov Genetic engineering of microbial strains to express specific CYPs with desired regioselectivity and activity is a key strategy.

Microbial hydroxylation of steroids is a well-established field, with numerous fungi and bacteria capable of introducing hydroxyl groups at various positions on the steroid core. nih.gov For instance, fungi like Beauveria bassiana have been shown to hydroxylate androst-4-ene-3,17-dione at the 6β and 11α positions. nih.gov While this demonstrates the feasibility of C-6 modification, the isolation of a hydroperoxy intermediate is more complex as it is often a transient species in the catalytic cycle of P450 enzymes. The "oxygen rebound" mechanism, a widely accepted model for P450-catalyzed hydroxylation, involves the formation of a high-valent iron-oxo species that abstracts a hydrogen atom from the substrate, followed by the rebound of a hydroxyl radical to form the hydroxylated product. It is conceivable that under specific conditions or with engineered enzymes, the reaction could be intercepted at a hydroperoxy stage.

The engineering of microbial hosts, such as Escherichia coli or specific strains of Mycobacterium, to serve as efficient whole-cell biocatalysts is a critical aspect of this methodology. d-nb.infonih.gov This involves not only the introduction of the desired P450 gene but also ensuring the presence of an efficient electron transfer chain, typically composed of a reductase and a ferredoxin, to supply the necessary electrons for P450 activity. researchgate.net

Recent advancements have focused on creating synthetic bacterial operons containing both the P450 and its reductase partner to improve catalytic efficiency. nih.gov Furthermore, protein engineering of the P450 enzyme itself can be employed to alter its substrate specificity and regioselectivity. By modifying amino acid residues in the active site, it may be possible to favor the formation and stabilization of the 6-hydroperoxy intermediate.

The production of hydroxylated steroid derivatives often involves multi-step fermentation processes, which can be inefficient. nih.gov The development of recombinant DNA technologies has opened the door to designing alternative and more streamlined fermentation processes. nih.gov For example, research into the production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols (B1254722) in Mycobacterium neoaurum has involved the overexpression of key genes like 3β-hydroxysteroid dehydrogenase (hsd), 3-ketosteroid-9α-hydroxylase (ksh), and others to enhance product yield. sci-hub.boxresearchgate.net Similar strategies could be adapted for the production of 6-hydroxylated or, theoretically, 6-hydroperoxylated androstenedione (B190577) derivatives.

The table below summarizes various microbial transformations of androst-4-ene-3,17-dione, highlighting the diversity of hydroxylated products that can be obtained and the potential starting points for engineering a C-6 specific hydroperoxylation system.

| Microbial Strain | Substrate | Product(s) | Key Findings |

| Beauveria bassiana CCTCC AF206001 | Androst-4-ene-3,17-dione | 11α-hydroxyandrost-4-ene-3,17-dione, 6β,11α-dihydroxyandrost-4-ene-3,17-dione | Efficient biocatalyst for 11α-hydroxylation and also produces a 6β-hydroxylated derivative. nih.gov |

| Mucor sp. | Androst-4-ene-3,17-dione | 6,14α-dihydroxyandrost-4-ene-3-one | Demonstrates the capability of this genus for C-6 hydroxylation. rsc.org |

| Aspergillus nidulans | Androst-4-ene-3,17-dione | 11α-hydroxy-AD (65%), 7β-hydroxy-AD (18%) | Highlights the production of multiple hydroxylated metabolites. nih.gov |

| Fusarium oxysporum | Androst-4-ene-3,17-dione | 14α-hydroxy-AD (38%), Testosterone (B1683101) (12%) | Shows regioselectivity for the D-ring. nih.gov |

| Cephalosporium aphidicola | Androsta-1,4-diene-3,17-dione | 11α-hydroxyandrost-4-ene-3,17-dione and other metabolites | Demonstrates the ability to hydroxylate related steroid structures. nih.gov |

| Mycolicibacterium smegmatis (engineered) | 4-androstene-3,17-dione (AD) | 14α-hydroxylated steroids | A synthetic bacterial operon with fungal P450 and reductase was successfully engineered. nih.gov |

| Mycobacterium neoaurum HGMS2 (engineered) | Phytosterols | 4-androstene-3,17-dione (4-AD), 9α-hydroxy-4-androstene-3,17-dione (9OH-AD) | Knocking out competing enzyme genes increased the yield of desired steroid intermediates. d-nb.info |

| Mycobacterium fortuitum ATCC 35855 (engineered) | Phytosterols | 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD) | Deletion of genes responsible for product degradation led to stable accumulation of 9-OHAD. nih.govresearchgate.net |

Metabolic Pathways and Enzymatic Transformations of 6 Hydroperoxyandrost 4 Ene 3,17 Dione

Biosynthetic Origins and Mechanisms of Formation

The generation of 6-hydroperoxyandrost-4-ene-3,17-dione can occur through both enzyme-catalyzed and non-enzymatic reactions. These processes involve the introduction of a hydroperoxy (-OOH) group at the C6 position of the androstenedione (B190577) steroid nucleus.

Role of Cytochrome P450 Enzymes in Androgen Oxidation

Cytochrome P450 (P450 or CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of steroids, fatty acids, and xenobiotics. wikipedia.orgnih.gov In steroidogenesis, specific P450 enzymes catalyze key hydroxylation and oxidation reactions. nih.govmdpi.com While direct formation of a stable 6-hydroperoxy intermediate by these specific P450s is not their primary documented function, their oxidative mechanisms provide a framework for understanding how such a compound could arise.

The conversion of androgens to estrogens by Aromatase (CYP19A1) is a well-studied three-step oxidative process. acs.orgnih.govnih.gov The first two steps involve hydroxylation of the C19-methyl group, which proceeds through a widely accepted mechanism involving a P450 Compound I (FeO³⁺) intermediate. acs.orgnih.gov The third step, which involves C-C bond cleavage, has been debated, with proposals for both the Compound I and a ferric peroxide (Fe³⁺O₂⁻) intermediate. acs.orgnih.gov Although the primary role of CYP19A1 is aromatization, its capacity to generate highly reactive oxygen species and intermediates is clear. mdpi.comnih.gov

Other P450 enzymes involved in steroid synthesis, such as CYP11A1 (cholesterol side-chain cleavage), CYP17A1 (17α-hydroxylase/17,20-lyase), and CYP11B2 (aldosterone synthase), also catalyze complex oxidations. mdpi.com These enzymes are capable of sequential oxidation reactions on a single substrate molecule. nih.gov For instance, CYP3A4 is known to hydroxylate testosterone (B1683101) at the 6β-position, demonstrating that the C6 position is accessible to P450-mediated oxidation. nih.gov It is plausible that under certain conditions, or through minor reaction pathways, a P450 enzyme could generate a hydroperoxy intermediate instead of a hydroxylated product. This could occur if the catalytic cycle is "uncoupled," leading to the release of reactive oxygen species like hydrogen peroxide, or if a ferric peroxo-intermediate reacts directly with a substrate. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Steroidogenesis

| Enzyme (Gene) | Primary Function | Substrates | Products |

| CYP11A1 | Cholesterol side-chain cleavage | Cholesterol | Pregnenolone |

| CYP17A1 | 17α-hydroxylation, 17,20-lyase activity | Pregnenolone, Progesterone (B1679170) | 17α-Hydroxypregnenolone, DHEA, 17α-Hydroxyprogesterone, Androstenedione |

| CYP11B1 | 11β-hydroxylation | 11-Deoxycortisol | Cortisol |

| CYP11B2 | Aldosterone synthesis | 11-Deoxycorticosterone | Aldosterone |

| CYP21A2 | 21-hydroxylation | Progesterone, 17α-Hydroxyprogesterone | 11-Deoxycorticosterone, 11-Deoxycortisol |

| CYP19A1 | Aromatization | Androstenedione, Testosterone | Estrone, Estradiol |

This table summarizes the primary, officially recognized functions of these enzymes in steroid biosynthesis. Data sourced from multiple biochemical studies. mdpi.comwikipedia.orgyoutube.com

Non-Enzymatic Oxidative Processes Leading to Hydroperoxides in Biological Systems

Steroid hydroperoxides can form non-enzymatically through the reaction of steroids with reactive oxygen species (ROS). Processes like lipid peroxidation can generate radical species that attack steroid molecules. mdpi.com The autoxidation of α-hydroxy ketones, for example, is known to proceed in the presence of air and can be catalyzed by light or peroxides. researchgate.net Given that androstenedione contains enolizable ketone functionalities, it is susceptible to autoxidation. researchgate.net Iron release from sources like hemolyzed erythrocytes can initiate Fenton reactions, producing highly reactive hydroxyl radicals that contribute to oxidative stress and can modify nearby molecules, including steroids. mdpi.com The C6 position of the androst-4-ene-3,17-dione molecule is allylic to the C4-C5 double bond, making the C6 hydrogens susceptible to abstraction by radical species, which could initiate a reaction cascade leading to the formation of a hydroperoxide.

Identification of Key Hydroperoxylating Enzymes or Enzyme Systems

While specific enzymes whose sole purpose is the 6-hydroperoxylation of androstenedione are not well-defined, certain enzyme systems are known to generate hydroperoxide intermediates. Prostaglandin (B15479496) endoperoxide synthase, for example, has cyclooxygenase activity that converts arachidonate (B1239269) into the hydroperoxide prostaglandin G2 (PGG2). mdpi.com This demonstrates a clear biological precedent for enzyme-catalyzed hydroperoxide formation.

In the context of steroids, the formation of this compound is often considered an intermediate step in the formation of other metabolites. For instance, the formation of 4-androstene-3,6,17-trione (6-oxo-androstenedione) can proceed via a 6β-hydroxy derivative, which itself could be formed from a hydroperoxy precursor. wada-ama.org While the enzymes directly responsible for creating the 6-hydroperoxy intermediate from androstenedione are not definitively identified, P450 enzymes like CYP3A4 that produce 6β-hydroxytestosterone are strong candidates for being involved in analogous oxidations of androstenedione, potentially through a transient hydroperoxide. nih.gov

Further Metabolic Fates and Downstream Products

Once formed, this compound is a reactive intermediate that can be metabolized further through several enzymatic pathways.

Enzymatic Reduction or Cleavage of the Hydroperoxy Group

Lipid and steroid hydroperoxides are cytotoxic and can be detoxified by cellular enzymes. nih.gov Glutathione (B108866) peroxidases (GPx) are a key family of enzymes involved in this process. nih.gov Specifically, the selenium-containing glutathione peroxidase 4 (GPx4) is capable of catalyzing the two-electron reduction of cholesterol hydroperoxides and phospholipid hydroperoxides to their corresponding stable alcohols, using glutathione as a co-substrate. nih.gov It is highly probable that GPx4 or other non-selenium-dependent glutathione peroxidases, which can be glutathione transferases, would recognize this compound as a substrate and reduce it. nih.govnih.gov This reduction converts the reactive hydroperoxy group (-OOH) into a more stable hydroxyl group (-OH).

Conversion to Hydroxylated Androstenedione Derivatives (e.g., 6β-Hydroxyandrost-4-ene-3,17-dione)

The primary and most direct metabolic fate of this compound is its reduction to a hydroxylated derivative. The enzymatic reduction described above (e.g., by GPx4) would directly yield 6-hydroxyandrost-4-ene-3,17-dione. This conversion is a detoxification step, turning a reactive peroxide into a stable alcohol. nih.gov

The resulting 6-hydroxylated metabolites, such as 6α-hydroxyandrostenedione and 6β-hydroxyandrostenedione, are known human metabolites. wada-ama.orgdshs-koeln.de For instance, 6α-OH-AD is a known metabolite of androstenedione and can also be formed through microbial activity. wada-ama.orgdshs-koeln.de The formation of 6β-hydroxy derivatives from endogenous steroids like DHEA has also been documented, suggesting pathways exist for oxidation at this position. wada-ama.org The subsequent oxidation of this hydroxyl group can lead to the formation of 4-androstene-3,6,17-trione (6-oxo-androstenedione), an anabolic steroid and aromatase inhibitor. wada-ama.orgnih.gov

Table 2: Metabolic Transformation of this compound

| Substrate | Enzyme/Process | Product | Significance |

| This compound | Glutathione Peroxidase (e.g., GPx4) | 6-Hydroxyandrost-4-ene-3,17-dione (6α or 6β isomers) | Detoxification of reactive hydroperoxide to a stable alcohol. nih.gov |

| 6β-Hydroxyandrost-4-ene-3,17-dione | Hydroxysteroid Dehydrogenase | 4-Androstene-3,6,17-trione (6-oxo-androstenedione) | Formation of a biologically active steroid. wada-ama.org |

Interplay with Other Steroidogenic Enzymes and Pathways

The interaction of this compound with several crucial steroidogenic enzymes determines its biological activity and subsequent metabolic fate.

Aromatase (Estrogen Synthetase):

Research has extensively focused on the relationship between this compound and aromatase, an enzyme complex responsible for converting androgens to estrogens. Studies have revealed a dual role for this compound as both a substrate and an inhibitor of human placental aromatase. nih.gov

The two epimers, 6α-hydroperoxyandrost-4-ene-3,17-dione and 6β-hydroperoxyandrost-4-ene-3,17-dione, are both active substrates for aromatase. nih.gov Furthermore, these epimers act as competitive inhibitors of the aromatase reaction. nih.gov The inhibitory constants (Ki) and Michaelis-Menten constants (KM) for these epimers in relation to human placental aromatase are detailed in the table below.

| Compound | Ki (μM) | KM (μM) |

| 6α-Hydroperoxyandrost-4-ene-3,17-dione | 6.5 | 2.8 |

| 6β-Hydroperoxyandrost-4-ene-3,17-dione | 7.5 | 2.5 |

The epimeric 6-hydroperoxy derivatives of androstenedione have been shown to cause irreversible, time- and concentration-dependent inactivation of human placental aromatase. nih.gov The 6β-hydroperoxy epimer appears to be a slightly more potent inactivator than the 6α-epimer. nih.gov This inactivation is suggested to occur through the oxidation of cysteine residues at the active site of the enzyme, classifying these compounds as active-site directed inhibitors. nih.gov The presence of the natural substrate, androstenedione, or the antioxidant dithiothreitol, offers protection against this inactivation. nih.gov

5α-reductase and 17β-hydroxysteroid dehydrogenase (17β-HSD):

Currently, there is a lack of available scientific literature detailing the specific metabolic interactions of this compound with 5α-reductase and 17β-hydroxysteroid dehydrogenase. Further research is required to elucidate the potential role of these enzymes in the metabolism of this compound.

Comparative Metabolism Across Biological Models

The metabolism of this compound has been investigated in specific in vitro systems, providing insights into its biotransformation.

Studies utilizing subcellular fractions, such as microsomes, have been instrumental in understanding the metabolism of this compound.

Human Placental Microsomes:

Incubation of 6β-hydroperoxyandrost-4-ene-3,17-dione with fresh human placental microsomes has demonstrated that it can serve as an endogenous precursor in the formation of 6β-hydroxy and 6-oxo androstenedione metabolites. This finding suggests a metabolic pathway within the human placenta where the hydroperoxy derivative is converted to its corresponding alcohol and ketone forms.

While the user request specified information on rat adrenal tissue microsomes, the available search results did not yield studies on the metabolism of this compound in this specific model.

At present, there is no readily available information from the searched sources regarding the metabolic profiling of this compound in in vivo animal models for research purposes.

Investigation of Biological Activities and Molecular Mechanisms

Receptor Interactions and Ligand Binding Studies

The ability of a steroid to exert physiological effects is often initiated by its binding to specific nuclear receptors, which then modulate gene expression. The following subsections explore the known interactions of 6-Hydroperoxyandrost-4-ene-3,17-dione and its related compounds with these receptors.

Androgen Receptor Modulation by this compound and its Metabolites

Direct studies on the binding affinity of this compound for the androgen receptor (AR) are not extensively documented in publicly available research. However, insights can be gleaned from studies on its potential metabolites, 6α-hydroxyandrost-4-ene-3,17-dione and 6β-hydroxyandrost-4-ene-3,17-dione, and other structurally similar compounds. For instance, research on the metabolites of the related aromatase inhibitor 4-hydroxyandrost-4-ene-3,17-dione (4-OHA) has shown that while 4-OHA itself and some of its metabolites bind weakly to the rat prostatic androgen receptor, its metabolite 4-hydroxytestosterone (B1222710) (4OHT) is a potent binder, with a relative binding affinity (RBA) of 75, compared to the endogenous androgen 5α-dihydrotestosterone (RBA = 66). nih.gov This suggests that the androgenic activity of the parent compound may be mediated by its metabolites. nih.gov

Interactions with Other Nuclear Receptors and Signaling Pathways

Beyond the androgen receptor, steroids can interact with a range of nuclear receptors, thereby influencing a variety of signaling pathways. There is currently a lack of specific research investigating the interactions of this compound with other nuclear receptors such as the estrogen, progesterone (B1679170), or glucocorticoid receptors. The structural characteristics of the compound, particularly the hydroperoxy group at the C-6 position, may confer unique binding properties. However, without direct experimental evidence, any potential interactions remain speculative.

Enzyme Inhibition and Activation Profiles

The biological activity of this compound is significantly defined by its ability to inhibit or serve as a substrate for various enzymes involved in steroidogenesis and other metabolic processes.

Impact on Steroidogenic Enzymes (e.g., Aromatase, Hydroxysteroid Dehydrogenases)

The most well-documented enzymatic interaction of this compound is with aromatase, the enzyme responsible for converting androgens to estrogens. Both the 6α- and 6β-epimers of this compound have been shown to be competitive inhibitors of human placental aromatase. nih.gov Furthermore, they also act as substrates for the enzyme. nih.gov The inhibitory constants (Ki) and Michaelis-Menten constants (Km) for these interactions have been determined, as detailed in the table below.

| Compound | Ki (μM) | Km (μM) |

| 6α-Hydroperoxyandrost-4-ene-3,17-dione | 6.5 | 2.8 |

| 6β-Hydroperoxyandrost-4-ene-3,17-dione | 7.5 | 2.5 |

| 6β-Hydroxyandrost-4-ene-3,17-dione | 5.0 | - |

| 6-Oxoandrost-4-ene-3,17-dione | 2.5 | - |

| Data sourced from a study on human placental aromatase. nih.gov |

The metabolites of this compound, namely the 6-hydroxy and 6-oxo derivatives, also exhibit competitive inhibition of aromatase, with 6-oxoandrost-4-ene-3,17-dione being the most potent among them. nih.gov This suggests that the parent compound and its metabolic products can effectively modulate estrogen biosynthesis.

The impact of this compound on hydroxysteroid dehydrogenases (HSDs), which are crucial for the interconversion of active and inactive steroids, is less clear. There is a lack of direct studies investigating the inhibitory or substrate activity of this specific compound on various HSD isoforms, such as 17β-HSD and 3β-HSD.

Modulation of Oxidative Stress-Related Enzymes

The presence of a hydroperoxide group suggests a potential role for this compound in processes related to oxidative stress. Steroid hydroperoxides are recognized as potential radical initiators. nih.gov This characteristic implies that the compound could influence the cellular redox balance. However, specific studies on how this compound modulates key oxidative stress-related enzymes, such as catalase, superoxide (B77818) dismutase, or glutathione (B108866) peroxidase, are not available in the current scientific literature. Research on the biotransformation of a related steroid, androst-4-ene-3,17-dione (AD) to androst-1,4-diene-3,17-dione (ADD), has shown that hydrogen peroxide is generated, and the co-expression of catalase can eliminate its toxic effects, thereby improving the production of ADD. nih.gov This indirectly suggests that the metabolism of steroids can involve oxidative processes where enzymes like catalase play a protective role.

Role as a Potential Cortisol Synthase Inhibitor

There is no direct scientific evidence to suggest that this compound or its immediate metabolites, 6-hydroxyandrostenedione and 6-oxo-androstenedione, act as inhibitors of cortisol synthase (CYP11B1). While the inhibition of enzymes in the steroidogenic pathway is a known mechanism for some steroid derivatives, research on cortisol synthase inhibitors has focused on other chemical entities. nih.govyoutube.com A study on the effects of 6-oxo-androstenedione on serum hormone profiles in males did measure cortisol levels, but the primary focus was on its aromatase-inhibiting properties. nih.gov Therefore, any role of this compound in the modulation of cortisol synthesis remains to be investigated.

Cellular Responses and Signaling Cascades in Research Models

Extensive literature searches did not yield specific data on the cellular responses and signaling cascades associated with this compound. Research on the direct effects of this particular hydroperoxy steroid on cell lines, including steroid-responsive models like LNCaP, is not publicly available. The following sections, therefore, reflect a lack of specific research findings for this compound.

Effects on Cell Proliferation and Differentiation (e.g., in steroid-responsive cell lines such as LNCaP)

There is currently no available scientific literature or published research data detailing the effects of this compound on the proliferation or differentiation of steroid-responsive cell lines such as LNCaP. Studies on the parent compound, androst-4-ene-3,17-dione, indicate that its proliferative effects in LNCaP cells are mediated through its conversion to other steroids. nih.gov However, no analogous research has been conducted on its 6-hydroperoxy derivative.

Apoptosis and Cell Cycle Regulation in vitro

No in vitro studies have been published that investigate the role of this compound in apoptosis or cell cycle regulation. Consequently, there is no data on its potential to induce programmed cell death or influence the progression of the cell cycle in any cell line.

Gene Expression Modulation Studies

Scientific investigations into the modulation of gene expression by this compound have not been reported in the available literature. There are no studies that have assessed its impact on the expression of androgen-responsive genes or other relevant genetic markers.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the isolation and purification of 6-Hydroperoxyandrost-4-ene-3,17-dione from synthesis reaction mixtures or biological matrices. The choice of chromatographic technique is dictated by the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. thermofisher.com Reversed-phase HPLC, in particular, is well-suited for the separation of steroids. nih.govhitachi-hightech.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the isolation and purity assessment of this compound, a C18 column is a common choice for the stationary phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. hitachi-hightech.comnih.gov The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. Detection is often accomplished using a UV detector, as the α,β-unsaturated ketone chromophore in the A-ring of the steroid absorbs UV light, typically around 240-254 nm. hitachi-hightech.comnih.gov More selective detection for hydroperoxides can be achieved with electrochemical detectors operating in the reductive mode. thermofisher.com

Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) thermofisher.com |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm or Electrochemical Detection (reductive mode) thermofisher.comnih.gov |

| Column Temperature | 30-40 °C thermofisher.comhitachi-hightech.com |

| Injection Volume | 10-20 µL thermofisher.com |

This table is for illustrative purposes and actual conditions may vary.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govnih.govnih.gov Steroids, including this compound, are generally not sufficiently volatile for direct GC analysis. nih.gov Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable analogs. nih.govnih.gov A common derivatization method for steroids is the formation of trimethylsilyl (B98337) (TMS) ethers by reacting the hydroxyl and hydroperoxy groups with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net

The resulting TMS-derivatized this compound can then be separated on a GC column, typically a capillary column with a non-polar stationary phase. ias.ac.in The separated components are then detected, most commonly by a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net

Illustrative GC Parameters for Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) researchgate.net |

| Column | Capillary column (e.g., SE-30, 17m x 0.2mm) ias.ac.in |

| Carrier Gas | Helium ias.ac.in |

| Temperature Program | Initial temperature hold followed by a ramp to a final temperature ias.ac.in |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net |

This table is for illustrative purposes and actual conditions may vary.

Mass Spectrometric (MS) Approaches for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight and chemical structure. nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers high selectivity and sensitivity. nih.govnih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. sciex.com This is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS. sciex.comacs.org

Illustrative HRMS Data for this compound

| Ion | Elemental Composition | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₉H₂₇O₄ | 319.1804 |

| [M+Na]⁺ | C₁₉H₂₆O₄Na | 341.1729 |

This table is for illustrative purposes and calculated for the specified molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. nih.govnih.gov This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. nih.gov For hydroperoxides, specific fragmentation patterns can be indicative of the hydroperoxy group. For instance, in positive-ion atmospheric pressure chemical ionization (APCI)-MS/MS, a characteristic neutral loss of 51 Da, corresponding to the loss of H₂O₂ and NH₃ from an ammonium (B1175870) adduct, has been observed for hydroperoxides. copernicus.org

The fragmentation pattern of this compound would be expected to show losses of water, the hydroperoxy group, and fragments characteristic of the androstane (B1237026) steroid skeleton.

Illustrative MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Putative Neutral Loss |

|---|---|---|

| 319.18 | 301.17 | H₂O |

| 319.18 | 285.17 | H₂O₂ |

| 319.18 | 269.18 | H₂O₂ + O |

This table is hypothetical and for illustrative purposes. Actual fragmentation may vary.

For accurate quantification of this compound in complex samples, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. nih.govdundee.ac.uk An SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). dundee.ac.uk

The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. dundee.ac.uk By measuring the ratio of the signal from the analyte to the signal from the SIL-IS, any variations in sample preparation, chromatographic retention, or ionization efficiency can be compensated for, leading to highly accurate and precise quantification. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure and stereochemistry of the epimeric 6α- and 6β-hydroperoxyandrost-4-ene-3,17-diones. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, chemists can map the connectivity and spatial relationships of atoms within the molecule.

The characterization of the this compound epimers involves a detailed analysis of their ¹H and ¹³C NMR spectra. nih.gov The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic and steric environment, allowing for the differentiation of the α and β isomers.

¹H and ¹³C NMR: The ¹H NMR spectrum provides initial information on the proton environments. Key diagnostic signals include the olefinic proton at C-4 and the protons on the carbon bearing the hydroperoxy group (C-6). The chemical shift and multiplicity of the H-6 proton are particularly informative for assigning the stereochemistry at this center. In the related compound, 6β-hydroxyandrost-4-ene-3,17-dione, the H-4 proton appears as a singlet. researchgate.net For the parent compound, androst-4-ene-3,17-dione, the C-4 proton signal is also a characteristic singlet. nih.gov

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization. The signals for the carbonyl carbons (C-3 and C-17), the olefinic carbons (C-4 and C-5), and the carbon attached to the hydroperoxy group (C-6) are crucial for structural confirmation.

2D NMR Techniques: To overcome the complexity and signal overlap often present in 1D spectra of steroids, 2D NMR experiments are employed. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of adjacent protons. emerypharma.comsdsu.edu It is used to trace the proton network through the steroid rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This powerful technique allows for the unambiguous assignment of protonated carbons by linking the signals from the ¹H and ¹³C spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range couplings between protons and carbons over two or three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com This is vital for piecing together the complete carbon skeleton, identifying quaternary carbons (like C-10 and C-13), and confirming the placement of functional groups by observing correlations between protons and non-protonated carbons, such as the carbonyls at C-3 and C-17. emerypharma.com

The synthesis and characterization of the epimeric 6α- and 6β-hydroperoxyandrost-4-ene-3,17-diones have been established through these NMR methods. nih.gov The specific chemical shifts and correlations observed in these spectra provide the definitive proof of their structure and stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for Androstane Skeletons

This table provides typical chemical shift ranges for key nuclei in related androst-4-ene-3-one structures to illustrate the data obtained from NMR spectroscopy. Specific data for this compound would be determined experimentally.

| Nucleus | Type | Androst-4-ene-3,17-dione Derivative | Typical Chemical Shift (δ, ppm) |

| H-4 | ¹H | Androst-4-ene-3,11,17-trione | ~5.76 (singlet) nih.gov |

| H-6 | ¹H | 6α- or 6β-substituted | Varies with substituent/stereochemistry |

| C-3 | ¹³C | Androstane skeleton | ~199 |

| C-4 | ¹³C | Androstane skeleton | ~124 |

| C-5 | ¹³C | Androstane skeleton | ~171 |

| C-6 | ¹³C | 6-substituted | Varies with substituent/stereochemistry |

| C-17 | ¹³C | Androstane skeleton | ~220 |

| C-18 | ¹³C | Androstane skeleton | ~13-14 |

| C-19 | ¹³C | Androstane skeleton | ~17-21 |

The four-ring steroid nucleus is a conformationally rigid structure, but localized flexibility exists, particularly in the A-ring. For androst-4-en-3-one (B577213) derivatives, the A-ring typically adopts a half-chair conformation. researchgate.net The introduction of a substituent at the C-6 position significantly influences the conformation of the A- and B-rings.

The stereochemistry of the hydroperoxy group at C-6 is critical. A 6β-hydroperoxy group (axial orientation in a standard steroid representation) would induce significant steric strain, potentially leading to a distortion of the B-ring and influencing the planarity of the enone system in the A-ring. Conversely, a 6α-hydroperoxy group (equatorial) would likely have a different, though still significant, impact on the local conformation. NMR data, particularly Nuclear Overhauser Effect (NOE) correlations and coupling constants (J-values), are instrumental in deducing these conformational details and the preferred orientation of the hydroperoxy moiety.

Other Spectroscopic and Spectrometric Methods (e.g., UV-Vis, IR) for Complementary Structural Information

While NMR provides the skeletal framework, other spectroscopic techniques offer complementary information that confirms the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrations of functional groups. For this compound, the IR spectrum would be expected to show key absorption bands confirming its structure. nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroperoxy (O-O-H) | O-H stretch | ~3300-3500 (broad) |

| Ketone (C-17, five-membered ring) | C=O stretch | ~1740 |

| α,β-Unsaturated Ketone (C-3) | C=O stretch | ~1665 |

| Alkene (C=C) | C=C stretch | ~1615 |

| Hydroperoxy (O-O) | O-O stretch | ~840-890 |

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about conjugated electronic systems. The α,β-unsaturated ketone chromophore (O=C-C=C) in the A-ring of androst-4-ene-3,17-dione and its derivatives gives rise to a strong π → π* transition. For the related 6α-methyl-androst-4-ene-3,17-dione, a characteristic absorption maximum (λ_max) is observed at 241 nm. caymanchem.com The introduction of the 6-hydroperoxy group, being an auxochrome, is expected to cause a shift in this absorption maximum, providing further evidence for substitution at this position.

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, which helps to confirm its elemental composition. nih.gov Analysis of the fragmentation can provide structural information, for instance, by showing the loss of the hydroperoxy group or characteristic cleavages of the steroid rings.

Together, these methods provide a detailed and cross-validated structural assignment of this compound, which is essential for understanding its chemical and biological properties. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6α-Hydroperoxyandrost-4-ene-3,17-dione |

| 6β-Hydroperoxyandrost-4-ene-3,17-dione |

| Androst-4-ene-3,17-dione |

| 6β-Hydroxyandrost-4-ene-3,17-dione |

| Androst-4-ene-3,11,17-trione |

Future Perspectives and Research Challenges in 6 Hydroperoxyandrost 4 Ene 3,17 Dione Research

Elucidating Undiscovered Metabolic Pathways and Novel Metabolites

The metabolic pathways of 6-Hydroperoxyandrost-4-ene-3,17-dione are largely uncharted territory. Based on the metabolism of structurally similar steroids, several potential biotransformation routes can be postulated. A primary pathway likely involves the reduction of the hydroperoxy group to the more stable 6-hydroxy derivative, specifically 6β-hydroxyandrost-4-ene-3,17-dione, a known metabolite of androst-4-ene-3,17-dione. nih.govnih.govnih.gov This conversion could be catalyzed by various intracellular reductases, including glutathione (B108866) peroxidases, which are known to reduce organic hydroperoxides. nih.gov

Another plausible metabolic route is the enzymatic or spontaneous decomposition of the hydroperoxy group, which could lead to the formation of the corresponding 6-oxo-androst-4-ene-3,17-trione. This ketone derivative is a known aromatase inhibitor. nih.gov Furthermore, the reactivity of the hydroperoxy functional group could lead to the formation of unique, yet-to-be-identified metabolites through reactions with other cellular macromolecules. The possibility of this compound serving as an intermediate in steroid biogenesis adds another layer of complexity to its metabolic profile. nih.gov

Future research should focus on in vitro and in vivo studies using labeled this compound to trace its metabolic fate. Incubations with liver microsomes, hepatocytes, and other steroidogenically active cells will be crucial in identifying the enzymes responsible for its transformation and characterizing the resulting metabolites.

Developing Novel Synthetic Strategies for Specific Stereoisomers and Analogs

The chemical synthesis of this compound, particularly its specific stereoisomers (6α- and 6β-), presents a significant challenge due to the labile nature of the hydroperoxy group. Current synthetic strategies for steroid hydroperoxides often involve the use of singlet oxygen or other reactive oxygen species, which can lack stereospecificity and lead to a mixture of products. organic-chemistry.org

Future synthetic efforts should aim to develop more controlled and stereoselective methods. One potential approach could involve the use of chiral catalysts or enzymatic synthesis. For instance, lipoxygenases or specific cytochrome P450 enzymes could potentially introduce a hydroperoxy group at the C6 position with high stereospecificity. nih.gov The synthesis of 6-hydroxyandrost-4-ene-3,17-dione is well-established and could serve as a starting point for conversion to the hydroperoxy derivative, although this would require the development of novel and mild oxidation methods.

Furthermore, the synthesis of various analogs of this compound, such as those with modifications at other positions of the steroid nucleus, will be essential for structure-activity relationship studies. These analogs would help in probing the biological targets and understanding the mechanistic implications of the hydroperoxy functional group.

Exploring Under-Investigated Biological Roles and Mechanistic Implications in Model Systems

The biological roles of this compound are largely unknown, but its structure suggests several intriguing possibilities. Steroid hydroperoxides have been isolated from various natural sources and have been shown to possess a range of biological activities. nih.gov Given that hydrogen peroxide itself can modulate steroidogenesis, it is plausible that this compound could act as a signaling molecule in steroidogenic tissues. nih.govresearchgate.netnih.gov

The hydroperoxy group can participate in redox reactions, suggesting a potential role in cellular oxidative stress and redox signaling pathways. It may interact with and modify the activity of various enzymes and transcription factors, similar to how other reactive oxygen species function. The compound could influence steroidogenic pathways by affecting the expression or activity of key enzymes like cytochrome P450scc or 3β-hydroxysteroid dehydrogenase. nih.gov The mechanism of action for steroid hormones typically involves binding to intracellular receptors that act as ligand-dependent transcription factors. youtube.com Future studies should investigate whether this compound or its metabolites can bind to and modulate the activity of nuclear receptors.

Integration of Omics Data (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

To gain a comprehensive understanding of the biological impact of this compound, a systems biology approach integrating various "omics" technologies is imperative. Metabolomics, particularly steroid metabolome analysis, can provide a global snapshot of the alterations in steroid biosynthesis and metabolism upon exposure to this compound. illinois.edugrafiati.comnih.gov This would help in identifying not only its direct metabolites but also its downstream effects on the entire steroid network.

Proteomics studies can be employed to identify proteins that are differentially expressed or post-translationally modified in response to this compound. This could reveal the cellular pathways and molecular targets affected by the compound. For example, changes in the levels of steroidogenic enzymes, heat shock proteins, or proteins involved in redox homeostasis could provide critical insights into its mechanism of action.

By integrating data from metabolomics, proteomics, and transcriptomics, it will be possible to construct a comprehensive model of the biological effects of this compound, moving beyond a single target to a network-level understanding of its function.

Advancements in Micro-Scale Analytical Methods for Complex Biological Matrices

A significant hurdle in the study of this compound is the lack of sensitive and specific analytical methods for its detection and quantification in complex biological matrices like plasma, urine, or tissue extracts. nih.gov The low endogenous concentrations and potential instability of the hydroperoxy group necessitate the development of advanced analytical techniques. nih.gov

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a promising technique for the analysis of steroid hydroperoxides. nih.govresearchgate.net Future research should focus on optimizing sample preparation methods, such as solid-phase extraction or liquid-liquid extraction, to efficiently isolate the compound while minimizing its degradation. nih.govresearchgate.net The development of specific derivatization strategies could enhance the ionization efficiency and fragmentation patterns in mass spectrometry, thereby improving sensitivity and selectivity. epa.gov

Furthermore, advancements in micro-scale analytical methods, such as micro- or nano-LC-MS, would be particularly beneficial for analyzing samples with limited volume. rsc.org The development of immunoassays specific for this compound could also provide a high-throughput screening tool, although this would require the synthesis of stable haptens for antibody production. The evolution of analytical techniques will be critical for accurately measuring this compound and elucidating its physiological and pathological relevance. researchgate.net

Q & A

Q. What experimental strategies are recommended for synthesizing 6-Hydroperoxyandrost-4-ene-3,17-dione with high purity and yield?

Synthesis of this compound typically involves selective oxidation of androst-4-ene-3,17-dione derivatives. Fluorinated analogues (e.g., 6/7-fluoroandrost-4-ene-3,17-dione) have been synthesized using Olah’s reagent (HF/pyridine) with mercury(II) oxide as a catalyst . For hydroperoxy derivatives, controlled peroxide formation under mild oxidative conditions (e.g., H₂O₂/acidic or enzymatic systems) is critical to avoid over-oxidation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%). Monitor reaction progress using TLC or LC-MS to optimize yield .

Q. What analytical techniques are most effective for characterizing this compound?

- Structural elucidation : Use ¹H/¹³C NMR to confirm the hydroperoxy group (δ ~8-10 ppm for -OOH protons) and steroid backbone. Compare with androst-4-ene-3,17-dione spectra for backbone consistency .

- Purity assessment : Reverse-phase HPLC (C18 column, UV detection at 240 nm) or LC-MS (ESI+ mode) to detect impurities or degradation products.

- Crystallography : Single-crystal X-ray diffraction (as in 6-Methylideneandrost-4-ene-3,17-dione studies) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in activity (e.g., androgen receptor (AR) inhibition vs. activation) may arise from:

- Structural isomerism : Fluorinated derivatives like 6/7-fluoroandrost-4-ene-3,17-dione show positional isomerism, affecting AR binding . Use computational docking (e.g., AutoDock Vina) to model interactions.

- Assay conditions : Variability in cell lines (e.g., LNCaP vs. HEK293) or ligand concentrations can alter outcomes. Validate findings using orthogonal assays (e.g., AR transcriptional activity + competitive binding).

- Metabolic stability : Hydroperoxy groups may degrade in vitro; stabilize with antioxidants (e.g., BHT) or use fresh preparations .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

- Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict bond dissociation energies (BDE) of the hydroperoxy group, guiding stability assessments .

- Reaction pathway analysis : Use ICReDD’s reaction path search tools to simulate oxidative degradation pathways and identify stable intermediates .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. DMSO) to optimize storage conditions .

Q. How can factorial design improve experimental optimization for studying this compound’s bioactivity?

A 2³ factorial design can systematically evaluate variables:

- Factors : pH (5–7), temperature (25–37°C), and substrate concentration (1–10 µM).

- Response metrics : AR inhibition (%) and compound stability (half-life).

- Analysis : ANOVA identifies significant interactions (e.g., pH*temperature) and optimizes conditions using response surface methodology (RSM) .

Methodological Considerations

Q. What protocols are recommended for handling and storing this compound to prevent degradation?

- Storage : Aliquot in amber vials under argon at -80°C; avoid freeze-thaw cycles.

- Handling : Work under inert atmosphere (glovebox/N₂ flow) to minimize peroxide decomposition.

- Stability testing : Monitor via LC-MS weekly; degradation >5% warrants repurification .

Q. How can structure-activity relationship (SAR) studies be designed for hydroperoxy-androstanedione derivatives?

- Core modifications : Synthesize analogues with varied substituents (e.g., 6α-OH, 7β-F) and compare bioactivity.

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., 3-keto, 17-dione) for AR binding .

- Data integration : Apply machine learning (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with activity .

Emerging Research Directions

Q. What role can this compound play in studying oxidative stress in steroidogenesis?

This compound’s hydroperoxy group mimics endogenous oxidative byproducts (e.g., lipid peroxides). Use in:

Q. How can advanced crystallography techniques resolve stereochemical uncertainties in hydroperoxy-androstanedione derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.